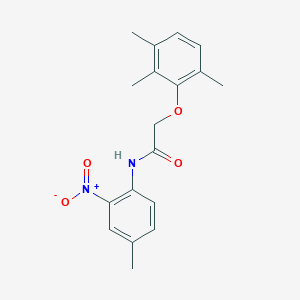![molecular formula C22H25N3O2S2 B255151 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known as compound X, is a novel chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. It also inhibits the migration and invasion of cancer cells. In Trypanosoma brucei, it inhibits the growth and division of the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X in lab experiments is its potential as a novel drug candidate for cancer and parasitic diseases. However, its low yield and limited availability may make it difficult to use in large-scale experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X. One direction is to optimize the synthesis method to improve yield and scalability. Another direction is to investigate its potential as a treatment for other diseases, such as malaria and Chagas disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X involves several steps. First, 4-methylpiperidine is reacted with 2-bromoacetyl chloride to form 2-(4-methylpiperidin-1-yl)-2-oxoethyl chloride. This intermediate is then reacted with 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one and sodium sulfide to form this compound X. The yield of this reaction is approximately 50%.
Applications De Recherche Scientifique
Compound X has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have activity against the protozoan parasite Trypanosoma brucei, which causes African sleeping sickness.
Propriétés
Formule moléculaire |
C22H25N3O2S2 |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
5,6-dimethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H25N3O2S2/c1-14-9-11-24(12-10-14)18(26)13-28-22-23-20-19(15(2)16(3)29-20)21(27)25(22)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3 |
Clé InChI |
RQNMHZCWDUOJCK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)






![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)